molecular formula C15H13N3O2S2 B2468179 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide CAS No. 1795422-40-0

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide

Cat. No. B2468179
CAS RN: 1795422-40-0
M. Wt: 331.41
InChI Key: NJEGPFGTIVHKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide” is a complex organic compound containing a sulfonamide group, a thiophene ring, and two pyridine rings. Sulfonamides are a group of compounds known for their antibacterial properties . Thiophene is a five-membered aromatic ring with one sulfur atom, and pyridine is a six-membered ring with one nitrogen atom. Both thiophene and pyridine rings are common in various biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and thiophene precursors. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further connected to a thiophene ring through a methylene bridge. The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific context. The reactivity of this compound would be influenced by the electron-rich aromatic systems (thiophene and pyridine rings) and the polar sulfonamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a polar sulfonamide group could impact its solubility, melting point, boiling point, and other physical-chemical properties .

Mechanism of Action

The mechanism of action of TPCS2a involves its ability to accumulate selectively in cancer cells and be activated by light. Upon activation, TPCS2a produces reactive oxygen species that induce cell death through apoptosis and necrosis.
Biochemical and Physiological Effects:
Studies have shown that TPCS2a has a variety of biochemical and physiological effects, including the induction of cell death, inhibition of angiogenesis, and modulation of immune responses. These effects make it a promising candidate for the treatment of various diseases, including cancer, inflammatory disorders, and infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using TPCS2a in lab experiments include its high selectivity for cancer cells, its ability to be activated by light, and its potential for use in drug delivery. However, the limitations of using TPCS2a include its potential toxicity and the need for specialized equipment for light activation.

Future Directions

There are many potential future directions for the study of TPCS2a, including the development of new drug delivery systems, the optimization of photodynamic therapy protocols, and the investigation of its effects on immune cells. Additionally, further research is needed to fully understand the potential toxicities and limitations of using TPCS2a in clinical settings.
In conclusion, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide, or TPCS2a, is a promising compound for scientific research due to its unique chemical structure and potential applications in cancer treatment, drug delivery, and immune modulation. Further research is needed to fully understand its mechanisms of action and potential limitations, but TPCS2a holds great promise for the future of scientific research.

Synthesis Methods

The synthesis of TPCS2a involves the reaction of 3-(chloromethyl)pyridine hydrochloride with 5-(thiophen-3-yl)pyridine-3-amine, followed by the addition of sodium sulfite to form the sulfonamide group. This method has been optimized for high yield and purity.

Scientific Research Applications

TPCS2a has been used in a variety of scientific research applications, including photodynamic therapy, cancer treatment, and drug delivery. Its unique chemical structure allows it to selectively target cancer cells and induce cell death through the production of reactive oxygen species.

Safety and Hazards

The safety and hazards associated with this compound are not known without specific toxicological studies. As with any chemical compound, appropriate safety measures should be taken when handling and storing .

properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-22(20,15-2-1-4-16-10-15)18-8-12-6-14(9-17-7-12)13-3-5-21-11-13/h1-7,9-11,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEGPFGTIVHKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.